![molecular formula C16H17ClN4O3 B1433537 [3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1352506-14-9](/img/structure/B1433537.png)
[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid
Vue d'ensemble
Description
“[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid” is a complex organic compound with the molecular formula C16H17ClN4O3 . It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a chlorophenyl group, which is a type of aromatic ring often found in organic compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17ClN4O3/c17-12-2-1-3-13(10-12)19-6-8-20(9-7-19)14-4-5-15(22)21(18-14)11-16(23)24/h1-5,10H,6-9,11H2,(H,23,24) . This code provides a detailed description of the compound’s molecular structure .Applications De Recherche Scientifique
Pharmaceutical Research: Antihistamine Development
CPPDAA is structurally related to compounds known for their antihistamine properties. It shares a similarity with molecules that serve as impurities in the synthesis of Cetirizine Dihydrochloride , a well-known antihistamine . This suggests potential applications in the development and refinement of antihistamine drugs, particularly in identifying and controlling impurities that may arise during manufacturing.
Neurodegenerative Disease Treatment: Alzheimer’s and Parkinson’s
The piperazine moiety within CPPDAA is a common feature in drugs targeting neurodegenerative diseases like Alzheimer’s and Parkinson’s . Piperazine derivatives have been shown to modulate pharmacokinetic properties beneficially, suggesting that CPPDAA could be a candidate for developing treatments for these conditions.
Antibacterial and Antifungal Agents
Compounds with the piperazine ring, such as CPPDAA, have demonstrated good antibacterial and antifungal activities . This indicates that CPPDAA could be valuable in synthesizing new antibacterial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi.
Enzyme Inhibition: AChE/BChE Inhibitors
CPPDAA contains structural elements that are found in inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are targets in treating cognitive deficits, such as those found in Alzheimer’s disease, by increasing acetylcholine levels in the brain.
Cancer Research: Antitumor Activity
Piperazine derivatives are known to exhibit antitumor properties . The presence of the piperazine ring in CPPDAA suggests potential applications in cancer research, particularly in the design of molecules that could inhibit tumor growth or proliferation.
Metabolic Disorders: Antidiabetic Drugs
Research has indicated that piperazine derivatives can play a role in developing antidiabetic drugs . CPPDAA could be explored for its efficacy in managing diabetes, possibly offering a new avenue for treatment.
Cardiovascular Health: Anticoagulant Properties
The piperazine component of CPPDAA is also found in compounds with anticoagulant effects . This suggests that CPPDAA might be useful in creating new medications that prevent blood clots, which are crucial in treating and preventing cardiovascular diseases.
Psychiatric Treatment: Antipsychotic and Antidepressant
Piperazine derivatives are prevalent in psychiatric medications, including antipsychotics and antidepressants . CPPDAA’s structure implies it could be beneficial in synthesizing new psychiatric drugs, potentially offering improved efficacy or reduced side effects.
Propriétés
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-12-2-1-3-13(10-12)19-6-8-20(9-7-19)14-4-5-15(22)21(18-14)11-16(23)24/h1-5,10H,6-9,11H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCGOZSDOJZJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.